molecular formula C14H14BrN3O3 B4740185 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B4740185
M. Wt: 352.18 g/mol
InChI Key: QIKPFFUFYPEMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as BDBPC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDBPC belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by modulating various signaling pathways. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide inhibits the PI3K/Akt/mTOR pathway and activates the p38 MAPK pathway. In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide inhibits the NF-κB pathway and activates the Nrf2 pathway. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide activates the PI3K/Akt pathway and inhibits the JNK pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide protects neurons from oxidative stress and prevents neuronal death.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments are its high potency and selectivity. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have high efficacy in various studies, making it a promising candidate for further research. However, the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments are its limited solubility and stability. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is not very stable under certain conditions, which can affect its efficacy.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide and its effects on various signaling pathways. Lastly, more in vivo studies are needed to assess the efficacy and safety of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide as a potential therapeutic agent.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is another area where N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has shown potential, as it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to protect neurons from oxidative stress and prevent neuronal death.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c1-2-18-13(10(15)7-17-18)14(19)16-6-9-3-4-11-12(5-9)21-8-20-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPFFUFYPEMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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